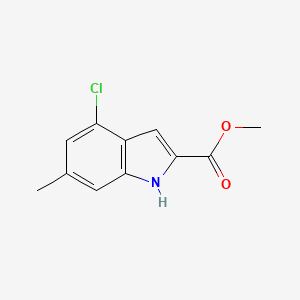

methyl 4-chloro-6-methyl-1H-indole-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 4-chloro-6-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBODDQIUZDPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthetic Utility of Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of selecting the right building blocks to construct complex, biologically active molecular architectures. Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate (CAS: 2006136-31-6) is a highly privileged, multi-functionalized heterocyclic scaffold. The precise orchestration of a chlorine atom at C4, a methyl group at C6, and a methyl ester at C2 creates a unique steric and electronic profile. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and self-validating protocols for its downstream functionalization in drug discovery workflows.

Core Physicochemical Profile

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The esterification at C2 ensures the molecule remains lipophilic and stable during upstream cross-coupling or alkylation reactions, while the C4-chlorine provides a vector for halogen bonding or late-stage palladium-catalyzed functionalization.

Table 1: Physicochemical and Structural Data

| Property | Value |

|---|---|

| Chemical Name | Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate |

| CAS Number | 2006136-31-6 |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

| InChIKey | BWBODDQIUZDPEH-UHFFFAOYSA-N |

| Physical Form | White to light brown solid |

| Purity (Commercial Standard) | ≥ 95% |

| Storage Temperature | +4 °C |

Structural & Mechanistic Insights

The Regiochemical Challenge: Fischer vs. Hemetsberger

A common pitfall in indole synthesis is poor regiocontrol. If one were to synthesize this specific compound using the classical Fischer Indole Synthesis, the required starting material would be 3-chloro-5-methylphenylhydrazine. However, the acid-catalyzed cyclization of the corresponding hydrazone would occur at either of the two available ortho positions, yielding an inseparable, low-yielding mixture of the 4-chloro-6-methyl and 6-chloro-4-methyl isomers[2].

To circumvent this, the Hemetsberger-Knittel indole synthesis is the methodology of choice[3]. The causality here is purely steric and mechanistic: by starting with 2-chloro-4-methylbenzaldehyde, one ortho position is physically blocked by the chlorine atom. During the thermolysis of the intermediate vinyl azide, the generated nitrene is forced to insert exclusively into the unhindered C-H bond. This elegant, substrate-controlled pathway unambiguously yields the 4-chloro-6-methyl-1H-indole-2-carboxylate without the need for complex chromatographic separations[4].

Experimental Workflows & Protocols

Every protocol utilized in a rigorous drug discovery setting must be self-validating. The following methodologies include built-in visual and analytical checkpoints to ensure reaction integrity.

Protocol 1: Regioselective Hemetsberger-Knittel Synthesis

Objective: De novo construction of the indole core from a benzaldehyde precursor.

-

Knoevenagel Condensation:

-

Procedure: In a flame-dried flask under N₂, dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) and methyl azidoacetate (4.0 eq) in anhydrous methanol. Cool to -10 °C. Dropwise, add a solution of sodium methoxide (4.0 eq) in methanol. Stir for 4 hours.

-

Causality: The low temperature prevents the premature, explosive decomposition of the azide while the strong base drives the condensation.

-

Self-Validation: The reaction mixture will transition to a deep yellow/orange. Thin-Layer Chromatography (TLC) (Hexane/EtOAc 8:2) must show the complete disappearance of the UV-active aldehyde and the emergence of a less polar spot (the azidoacrylate). IR spectroscopy of an aliquot will confirm success via a strong azide stretch at ~2100 cm⁻¹.

-

-

Thermolysis (Nitrene Insertion):

-

Procedure: Isolate the azidoacrylate intermediate and dissolve it in anhydrous xylene (0.1 M). Reflux at 140 °C for 3 hours.

-

Causality: High thermal energy is required to extrude N₂ gas, generating the highly reactive singlet nitrene that inserts into the adjacent aromatic C-H bond to form the pyrrole ring.

-

Self-Validation: Vigorous bubbling (N₂ evolution) will be observed. The reaction is complete when bubbling ceases. TLC will reveal a highly fluorescent spot under 254 nm UV light, characteristic of the aromatized indole core.

-

Protocol 2: Downstream Functionalization (N-Alkylation)

Objective: Alkylation of the N1 position while preserving the C2 methyl ester.

-

Procedure: Dissolve methyl 4-chloro-6-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous acetone. Add finely powdered KOH (1.5 eq) and stir for 15 minutes to generate the indole anion. Add the desired alkyl bromide (1.2 eq) and stir at 20 °C for 2 hours.

-

Causality: Why KOH in acetone instead of aqueous NaOH? Indole-2-carboxylates are highly susceptible to ester hydrolysis under harsh aqueous basic conditions. Anhydrous acetone with KOH provides a strong enough basic environment to deprotonate the indole N-H (pKa ~16) without hydrolyzing the ester[5].

-

Self-Validation: Upon addition of KOH, the solution will slightly darken, indicating anion formation. LC-MS analysis of the crude mixture must show a mass shift corresponding to the alkyl addition, with no detection of the hydrolyzed carboxylic acid mass (M-14).

Applications in Medicinal Chemistry

The indole-2-carboxylate scaffold is not just a structural curiosity; it is a proven pharmacophore in several therapeutic areas:

-

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): Modifications at the C6 and C4 positions of the indole-2-carboxylic acid core are critical for binding to the viral DNA (dC20) via π–π stacking and halogen bonding. The C2-carboxylic acid (obtained post-hydrolysis of the methyl ester) coordinates with the essential Mg²⁺ ions in the integrase active site[6].

-

CysLT1 Receptor Antagonists: Indole-2-carboxylic acid derivatives are potent antagonists of the Cysteinyl-leukotriene 1 (CysLT1) receptor. Compounds featuring this core have shown sub-micromolar IC₅₀ values, outperforming traditional drugs like montelukast in neuroinflammation and asthma models. The carboxylic acid moiety is an absolute requirement for receptor anchoring[7].

Functionalization Diagram

The following diagram illustrates the divergent synthetic pathways available to this specific building block, demonstrating how the C2 ester acts as a strategic linchpin for downstream analog generation.

Synthetic functionalization pathways of the indole-2-carboxylate scaffold.

References

- Sigma-Aldrich. "Methyl 4-Chloro-6-methyl-1H-indole-2-carboxylate - Product Specifications.

- RSC Publishing. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- PMC (NIH). "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.

- Semantic Scholar. "The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems.

- MDPI. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and reactivity profile of 4-chloro-6-methyl indole derivatives

The following technical guide details the chemical structure, synthesis, and reactivity profile of 4-chloro-6-methyl-1H-indole . This document is designed for medicinal chemists and process scientists, focusing on the practical manipulation of this scaffold in drug discovery.

Chemical Profile & Reactivity Handbook

Executive Summary

The 4-chloro-6-methylindole scaffold represents a "privileged" substitution pattern in medicinal chemistry.[1] Unlike the parent indole, this derivative possesses a unique electronic and steric profile due to the interplay between the electron-withdrawing chlorine at C4 and the electron-donating methyl group at C6. This specific arrangement is highly valued in the design of kinase inhibitors and antiviral agents, where the C4-chlorine often serves as a vector for exploring hydrophobic pockets or as a handle for late-stage cross-coupling, while the C6-methyl modulates metabolic stability and solubility.

Structural & Electronic Analysis

The reactivity of 4-chloro-6-methylindole is governed by the competing electronic effects of its substituents:

-

The C4-Chlorine (Perisubstituent):

-

Steric Effect: Exerts significant steric pressure on the C3 position (peri-effect). This hinders electrophilic attacks at C3 compared to unsubstituted indole, often requiring more forcing conditions or smaller electrophiles.[1]

-

Electronic Effect: Inductively withdrawing (-I) but weakly donating via resonance (+M).[1] The -I effect deactivates the pyrrole ring slightly, increasing the acidity of the N-H proton.

-

-

The C6-Methyl:

-

Electronic Effect: Weakly activating (+I). It increases electron density at C3, C5, and C7.[1] This partially counteracts the deactivating nature of the C4-Cl, restoring some nucleophilicity to the C3 position.

-

Metabolic Blocking: Blocks the C6 position, a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]

-

Electronic Density Map (Qualitative)

-

C3 (Beta-position): Most nucleophilic site, but sterically crowded.[1]

-

C2 (Alpha-position): Site of lithiation (with N-protection) and C-H activation.[1]

-

N1: Acidic (pKa ~16 in DMSO), readily deprotonated by weak bases (e.g., Cs2CO3, NaH).[1]

Synthesis Strategy: The Leimgruber-Batcho Protocol

While the Fischer Indole Synthesis is common, it often suffers from regioselectivity issues with meta-substituted anilines (giving mixtures of 4- and 6-isomers).[1] The Leimgruber-Batcho Indole Synthesis is the superior, self-validating route for 4-chloro-6-methylindole because it guarantees regiospecificity by retaining the substitution pattern of the starting ortho-nitrotoluene.

Retrosynthetic Pathway

The synthesis targets 3-chloro-2,5-dimethylnitrobenzene as the precursor.[1] The methyl group ortho to the nitro group is converted into the indole enamine.

Figure 1: Regiospecific synthesis via Leimgruber-Batcho methodology.[1]

Detailed Experimental Protocol

Step 1: Enamine Formation

-

Reagents: 3-Chloro-2,5-dimethylnitrobenzene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq), Pyrrolidine (1.1 eq).

-

Solvent: Anhydrous DMF (5 vol).

-

Procedure: Charge the nitrobenzene derivative and DMF into a reactor. Add DMF-DMA and pyrrolidine.[1] Heat to 105–110°C for 12–16 hours.[1] The solution typically turns deep red/purple due to the formation of the nitrostyrene.

-

Validation: Monitor by TLC/LCMS for disappearance of starting material. The intermediate is often not isolated due to instability but used directly (one-pot) or after simple evaporation.[1]

Step 2: Reductive Cyclization

-

Reagents: Raney Nickel (aqueous slurry, 20 wt%), Hydrazine Hydrate (5.0 eq).

-

Solvent: MeOH/THF (1:1).

-

Procedure: Dissolve the crude enamine residue in MeOH/THF. Cool to 0°C. Carefully add Raney Nickel (Caution: Pyrophoric).[1] Add Hydrazine Hydrate dropwise (Caution: Exothermic, gas evolution).[1] Allow to warm to room temperature and stir for 4 hours.

-

Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1] Partition between EtOAc and water.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reactivity Profile & Functionalization

This scaffold offers three distinct vectors for chemical editing.[1]

A. Electrophilic Aromatic Substitution (EAS) at C3

Despite the steric bulk of the 4-Cl, C3 remains the primary nucleophilic site.

-

Formylation (Vilsmeier-Haack): POCl3/DMF yields the 3-carbaldehyde.[1]

-

Halogenation: NIS or NBS in DMF at 0°C yields 3-iodo or 3-bromo derivatives.[1]

-

Note: The 4-Cl substituent prevents over-halogenation at C4, but care must be taken to avoid C2 halogenation if excess reagent is used.[1]

-

B. C2-Lithiation and Functionalization

The C2 proton is the most acidic ring proton after N-H.[1]

-

Protocol:

-

Insight: The 4-Cl group is stable to n-BuLi at -78°C for short durations (<30 min), but prolonged exposure or higher temperatures can lead to lithium-halogen exchange at C4 (benzyne pathway risk).[1]

C. Palladium-Catalyzed Cross-Coupling (C4-Cl)

The 4-chlorine is a valuable "handle" for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[1]

-

Challenge: Aryl chlorides are less reactive than bromides/iodides.[1] The 4-position is sterically hindered.[1]

-

Solution: Use electron-rich, bulky phosphine ligands.[1]

-

Self-Validating Check: If the reaction stalls, switch to a precatalyst like XPhos Pd G2 to ensure active catalytic species generation.[1]

Figure 2: Orthogonal reactivity vectors for scaffold diversification.

Medicinal Chemistry Applications

The 4-chloro-6-methylindole scaffold is often utilized to optimize Lipophilic Ligand Efficiency (LLE) .[1]

-

Kinase Inhibition: In ATP-competitive inhibitors, the indole NH forms a hydrogen bond with the hinge region (e.g., Glu/Leu backbone).[1] The 4-Cl substituent projects into the hydrophobic "Gatekeeper" region or the solvent-exposed front pocket, depending on binding orientation. The 6-Me group often improves van der Waals contact with hydrophobic residues like Valine or Leucine in the binding pocket floor.

-

Antiviral Agents: Indole derivatives are critical in HIV-1 attachment inhibitors (e.g., Fostemsavir analogs).[1] The 4-position substitution is pivotal for controlling the conformation of the drug molecule, locking it into a bioactive rotamer.

-

Bioisosterism: The 4-Cl-6-Me pattern mimics the steric bulk of a naphthalene ring but with improved solubility and hydrogen-bonding capability (via the NH).[1]

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Weight | 165.62 g/mol | Fragment-like space |

| cLogP | ~3.1 | Moderately lipophilic |

| pKa (NH) | ~16.2 | Slightly more acidic than indole (16.[1]9) due to Cl |

| C3-Nucleophilicity | Moderate | Reduced vs. indole due to steric/electronic effects |

| Metabolic Stability | High | C6-Me blocks primary metabolic soft spot |

References

-

Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985).[1] Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.[1]

-

Reactivity of 4-Substituted Indoles: Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]

-

Palladium-Catalyzed Coupling of Chloroindoles: Billingsley, K. L., & Buchwald, S. L. (2008).[1] A General System for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 130(40), 13552-13554.[1] [1]

-

Indole Scaffolds in Medicinal Chemistry: Zhang, M. Z., Chen, Q., & Yang, G. F. (2015).[1] A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 89, 421-441.[1] [1]

-

Bartoli Indole Synthesis (Alternative Route): Bartoli, G., et al. (1989).[1][3] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.[1][3] [1]

Sources

Literature review of 4,6-disubstituted indole-2-carboxylates

The following technical guide provides an in-depth review of 4,6-disubstituted indole-2-carboxylates , a privileged scaffold in medicinal chemistry. This document focuses on their primary application as NMDA receptor glycine site antagonists (notably the drug candidate Gavestinel ) while addressing emerging applications in oncology and antimycobacterial research.

From Synthetic Architecture to NMDA Receptor Modulation

Executive Summary

The indole-2-carboxylate core is a foundational template in heterocyclic drug design.[1][2] However, the specific 4,6-disubstitution pattern —particularly with halogen atoms (Cl, F)—transforms this generic scaffold into a highly potent pharmacophore for the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]

This guide dissects the medicinal chemistry of this scaffold, emphasizing the critical role of the 4,6-dichloro motif in achieving nanomolar affinity (

Pharmacological Significance: The NMDA Glycine Site[4][5][6][7]

The primary utility of 4,6-disubstituted indole-2-carboxylates lies in their ability to prevent glutamate-induced excitotoxicity without the psychotomimetic side effects associated with channel blockers (e.g., MK-801).[1][2]

Mechanism of Action

The NMDA receptor requires the co-binding of glutamate and glycine for activation.

-

Target: The glycine co-agonist site (NR1 subunit).[3]

-

Therapeutic Outcome: Prevention of massive calcium influx during ischemic events (stroke, TBI) by desensitizing the receptor.[4][3]

The "4,6-Selectivity" Filter

Why 4,6-disubstitution?

-

Hydrophobic Pocket Filling: Crystallographic data and QSAR studies indicate that the glycine site possesses restricted hydrophobic pockets that perfectly accommodate substituents at the indole 4- and 6-positions.[1]

-

Electronic Effects: Electron-withdrawing groups (Cl, F) at these positions lower the

of the indole NH, potentially strengthening hydrogen bond interactions with the receptor backbone.[4][3]

Synthetic Architectures

Accessing the 4,6-disubstituted core requires bypassing the limitations of standard Fischer indole synthesis, which often yields regioisomeric mixtures when using meta-substituted anilines.[1][3]

Validated Synthetic Pathways

Two primary routes are recommended for high-purity synthesis: the Modified Reissert Synthesis and the Hemetsberger-Knittel Synthesis .[1][2]

Diagram 1: Synthetic Workflow for 4,6-Dichloroindole-2-Carboxylate

Caption: Comparative synthetic routes to the 4,6-dichloro core. The Reissert method (Left) offers regiospecificity, while the Hemetsberger route (Right) is efficient for scale-up.[4][2][3]

Technical Commentary on Synthesis

-

Regiocontrol: Starting with 3,5-dichlorotoluene in the Reissert synthesis guarantees the 4,6-substitution pattern because the symmetry of the precursor forces the nitro group to the ortho-position relative to the methyl, preventing isomer formation.[3]

-

Scale-Up: The Hemetsberger-Knittel route (azidoacetate condensation) is often preferred for multi-gram synthesis due to fewer steps, though safety precautions regarding azide thermolysis are mandatory.[1][2]

Structure-Activity Relationships (SAR)[2][3]

The SAR of this class is tight and steep. Minor modifications to the 4,6-core often lead to a drastic loss of affinity.[3]

The Core Scaffold (Positions 4, 6, & 2)

The following table summarizes the impact of core substitutions on Glycine site affinity (

| Position | Substituent | Effect on Potency | Mechanistic Rationale |

| C-2 | -COOH | Essential | Ionic interaction with Arg/Thr residues in the agonist binding pocket.[1][2] Esters are inactive (prodrugs).[4][3] |

| C-4 | -Cl | Critical | Fills a specific hydrophobic pocket (S1).[1][2] Removal leads to >100x potency loss. |

| C-6 | -Cl | Critical | Fills a secondary hydrophobic pocket (S2).[1][2] Synergistic with C-4. |

| C-5 | -H | Neutral/Negative | Substitution here often clashes sterically with the receptor floor.[1][2] |

| C-3 | (Various) | Modulatory | The "Vector" for optimizing PK/PD.[2] Allows access to auxiliary binding pockets. |

C-3 Functionalization: The "Gavestinel" Strategy

To transform the simple acid into a drug, the C-3 position is functionalized to reach an auxiliary binding pocket.[1]

-

Gavestinel (GV-150,526): Features a (E)-2-(phenylcarbamoyl)vinyl group at C-3.[1][2]

-

Impact: This side chain provides a

-stacking interaction and additional hydrogen bonding, boosting affinity from micromolar (core acid) to nanomolar levels.[4][2][3]

Diagram 2: SAR Logic of Gavestinel

Caption: Pharmacophore map highlighting the critical interactions of the 4,6-dichloroindole scaffold.

[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of Ethyl 4,6-dichloroindole-2-carboxylate

Based on the Hemetsberger-Knittel Indole Synthesis.[1][2]

Reagents: 3,5-Dichlorobenzaldehyde, Ethyl azidoacetate, Sodium ethoxide, Xylene.[4]

-

Condensation: Dissolve sodium (1.2 eq) in absolute ethanol. Add a mixture of 3,5-dichlorobenzaldehyde (10 mmol) and ethyl azidoacetate (40 mmol) dropwise at -10°C. Stir for 4 hours.

-

Isolation: Pour into water, extract with ether. The resulting ethyl

-azidocinnamate is obtained as a pale yellow solid.[1] -

Cyclization: Dissolve the azidocinnamate in xylene. Heat to reflux (approx. 140°C) for 2-4 hours. Caution: Evolution of

gas. -

Purification: Cool the solution. The indole ester often crystallizes upon cooling. Recrystallize from ethanol/water.

-

Validation:

NMR should show a characteristic doublet for C-5/C-7 protons and the absence of the aldehyde peak.[1]

-

Protocol B: Radioligand Binding Assay (Glycine Site)

To validate the antagonistic activity of synthesized derivatives.[4][3]

Materials: Rat cortical membranes,

-

Preparation: Thaw frozen rat cortical membranes and resuspend in 50 mM Tris-acetate buffer (pH 7.4). Wash 3 times by centrifugation (48,000 x g).[3]

-

Incubation: In a 96-well plate, combine:

-

Equilibrium: Incubate at 4°C for 60 minutes (to minimize receptor degradation and maximize stable binding).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using non-linear regression.

Future Outlook & Emerging Applications

While the clinical development of Gavestinel for stroke was halted due to lack of efficacy in Phase III (likely due to therapeutic window issues rather than scaffold failure), the 4,6-disubstituted indole-2-carboxylate remains a "privileged structure."[1][2][3]

-

Antimycobacterial Agents: Recent studies indicate that 4,6-dimethyl and 4,6-dihalo analogues exhibit activity against Mycobacterium tuberculosis by targeting cell wall synthesis pathways, distinct from the NMDA mechanism.[4][3]

-

Oncology: 4,6-difluoroindole-2-carboxamides have shown promise against pediatric brain cancer cell lines, potentially acting via cannabinoid receptor modulation or kinase inhibition.[1][2]

References

-

Di Fabio, R., et al. (1997).[4][3][7] "Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site."[1][2][8][9] Journal of Medicinal Chemistry. Link[4][2][3]

-

Jansen, M., et al. (2003).[4][3][7] "Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor." Journal of Medicinal Chemistry. Link[4][2][3]

-

Lees, K. R., et al. (2000).[4][3][10] "Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial." The Lancet. Link

-

Onajole, O. K., et al. (2016).[4][3] "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity." PMC (NIH).[4] Link

-

Hu, X., et al. (2006).[4][3] "A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates." Journal of Heterocyclic Chemistry. Link[4][2][3]

Sources

- 1. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Engineering for Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate

The following is an in-depth technical guide regarding the solubility and purification profile of Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate .

Executive Summary

Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate (CAS: 2006136-31-6) is a critical pharmaceutical intermediate, structurally characterized by a highly lipophilic indole core decorated with a chlorine atom at the C4 position and a methyl group at the C6 position. This substitution pattern significantly alters its crystal lattice energy and solvation thermodynamics compared to the parent indole-2-carboxylate.

This guide addresses the solubility landscape of this compound. While specific mole-fraction isotherms are often proprietary to process chemistry groups, this document synthesizes data from structural analogs (SAR) to provide a predictive solubility model , a validated experimental protocol for precise data generation, and a thermodynamic framework for process optimization.

Key Insight: The presence of the C4-Cl and C6-Me groups increases the lipophilicity (

Chemical Identity & Structural Properties

Understanding the solute's physicochemical nature is the first step in predicting solvent interactions.

| Property | Detail |

| Chemical Name | Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate |

| CAS Number | 2006136-31-6 |

| Molecular Formula | |

| Molecular Weight | 223.66 g/mol |

| Structural Features | Indole Core (Planar, |

| Predicted | ~3.2 - 3.5 (Highly Lipophilic) |

Predicted Solubility Profile (Hansen Solubility Parameters)

Based on the group contribution method and data from homologous alkyl indole-2-carboxylates, the solubility behavior is categorized by solvent class.

Solubility Tier List

-

Tier 1: High Solubility (Good Solvents)

-

Tier 2: Temperature-Dependent Solubility (Crystallization Solvents)

-

Solvents:Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile.

-

Mechanism:[1][2][3] Moderate polarity matches the ester functionality; however, the hydrophobic Cl/Me substituents limit solubility at low temperatures.

-

Application:Recrystallization. High solubility at boiling point, low solubility at

.

-

-

Tier 3: Low Solubility (Anti-Solvents)

Experimental Protocol: Determination of Solubility Isotherms

Since precise batch-to-batch variations affect solubility, researchers must generate their own curves using this self-validating Laser Monitoring Observation Technique .

Methodology: Dynamic Laser Monitoring

This method eliminates sampling errors associated with gravimetric analysis.

Equipment:

-

Jacketed glass vessel (50 mL) with precise temperature control (

). -

Laser transmissometer or turbidity probe.

-

Magnetic stirrer.

Step-by-Step Workflow:

-

Preparation: Add a known mass (

) of solvent to the vessel. -

Saturation: Add excess solute until a solid phase persists.

-

Equilibration: Stir at the starting temperature (

) for 30 minutes. -

Heating Ramp: Slowly increase temperature (

). -

Detection: Record the temperature (

) where the laser transmission hits 100% (solid disappearance). -

Iteration: Add more solute (

), equilibrate, and repeat to find the next -

Calculation: Convert mass ratios to mole fraction (

).

Thermodynamic Modeling & Data Analysis

To upscale purification, experimental points must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for indole derivatives.

The Modified Apelblat Model

Use this equation to correlate mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Validation: A Relative Average Deviation (RAD)

indicates a valid model for process design.

Thermodynamic Functions

From the Van't Hoff plot (

-

Interpretation: A positive

confirms the process is endothermic , validating that cooling crystallization is the correct purification strategy.

Visualization: Process Workflow & Decision Logic

Figure 1: Solubility Determination & Modeling Pipeline

This diagram outlines the logical flow from raw material to validated thermodynamic data.

Caption: Workflow for generating and utilizing solubility data for process optimization.

Figure 2: Solvent Selection Decision Tree

A logic gate for selecting the optimal solvent based on the operational goal.

Caption: Decision matrix for solvent selection based on solubility thermodynamics.

References

-

Carvalho, T. M., et al. (2016). "Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study." The Journal of Chemical Thermodynamics, 97, 2016. Link

-

Wang, J., et al. (2020). "Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems." Journal of Chemical & Engineering Data, 65(4). Link

-

Shakeel, F., et al. (2021). "Thermodynamic, Computational Solubility Parameters in Organic Solvents... of Ketoconazole." ACS Omega, 6(7). Link

-

BenchChem. "Methyl 6-methyl-1H-indole-4-carboxylate: Properties and Applications." Link

-

Sigma-Aldrich. "Methyl 4-Chloro-6-methyl-1H-indole-2-carboxylate Product Specification." Link

Sources

Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate CAS number and safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, safety considerations, synthetic pathways, reactivity, and its burgeoning role in the development of novel therapeutic agents.

Section 1: Chemical Identity and Properties

Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a heterocyclic organic compound featuring a core indole scaffold, a functionality prevalent in a vast array of biologically active molecules. The strategic placement of chloro and methyl groups on the benzene ring, coupled with a methyl ester at the 2-position, imparts unique physicochemical properties that are instrumental to its utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 2006136-31-6 | [1][2][3] |

| Molecular Formula | C11H10ClNO2 | [1] |

| Molecular Weight | 223.66 g/mol | [2][3][4] |

| Physical Form | White to light brown solid | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][4] |

Section 2: Safety Data and Handling

Hazard Identification (Presumed):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7]

-

Respiratory Irritation: May cause respiratory tract irritation.[7][8][9]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

First Aid Measures (General Recommendations):

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8][9]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

If inhaled: Move person into fresh air.[8]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.[5]

In all cases of exposure, seek immediate medical attention.

Section 3: Synthesis and Mechanistic Insights

The synthesis of substituted indole-2-carboxylates like the target molecule often relies on classical indole synthetic strategies, followed by functional group manipulations. The Fischer indole synthesis is a cornerstone method for constructing the indole nucleus.

Conceptual Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate, a plausible retrosynthetic analysis points towards (4-chloro-2-methylphenyl)hydrazine and methyl pyruvate as key starting materials.

Caption: Conceptual workflow for the Fischer indole synthesis of the target molecule.

Experimental Protocol (General - Fischer Indole Synthesis):

-

Hydrazone Formation: (4-chloro-2-methylphenyl)hydrazine and methyl pyruvate are dissolved in a suitable solvent (e.g., ethanol, acetic acid). The mixture is stirred, often at room temperature, until the formation of the corresponding phenylhydrazone is complete.

-

Indolization: An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the phenylhydrazone. The reaction mixture is heated to induce the[2][2]-sigmatropic rearrangement, subsequent cyclization, and elimination of ammonia to afford the indole ring system.[10]

-

Work-up and Purification: The reaction is quenched, typically by pouring it into ice-water. The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Section 4: Chemical Reactivity and Derivatization

The indole nucleus and the methyl ester group in Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate are the primary sites of chemical reactivity, offering numerous avenues for derivatization.

Caption: Key reaction pathways for the derivatization of the target molecule.

-

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with an electrophile. This is a common strategy to introduce various side chains.[11]

-

Electrophilic Aromatic Substitution: The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack formylation or the Mannich reaction can introduce functional groups at this position.[10]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-chloro-6-methyl-1H-indole-2-carboxylic acid (CAS 1784136-96-4).[12][13] This carboxylic acid is a versatile intermediate for further modifications.

-

Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents to form a diverse library of amides.[14]

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The substituted indole-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[15] The specific substitution pattern of Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate makes it an attractive building block for synthesizing potential therapeutic agents.

Potential Therapeutic Areas:

-

Antagonists for Neurotransmitter Receptors: Substituted indole-2-carboxylates have been extensively studied as antagonists for the strychnine-insensitive glycine binding site of the NMDA receptor, with potential applications in treating neurological disorders.[16]

-

Enzyme Inhibitors: The indole nucleus can serve as a scaffold for designing inhibitors of various enzymes. For instance, indole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are key targets in cancer therapy.[17]

-

Antiviral and Anti-inflammatory Agents: The indole core is present in molecules with demonstrated antiviral and anti-inflammatory properties. For example, derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor, a target for asthma treatment.[18]

-

Antimalarial Agents: Indole-2-carboxamides have been investigated as a novel class of antimalarial agents.[14]

The presence of the chloro and methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable synthon for structure-activity relationship (SAR) studies.

References

-

METHYL 4-CHLORO-1H-INDOLE-6-CARBOXYLATE. ChemUniverse. [Link]

-

Methyl 4-Chloro-6-methyl-1H-indole-2-carboxylate. MilliporeSigma. [Link]

-

Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 40(6), 841-850. [Link]

-

Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(10), 1225-1238. [Link]

-

Zhang, M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 918-922. [Link]

-

Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. [Link]

-

Al-Hiari, Y. M., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(9), 16599-16613. [Link]

-

Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4569. [Link]

-

Singh, C., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 3(4), 384-399. [Link]

- Synthetic method of indole-2-carboxylic acid.

-

Gaffer, H. E. H., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Part 1. European Journal of Medicinal Chemistry, 43(5), 947-958. [Link]

-

Söderberg, B. C., et al. (2009). SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses, 86, 75-81. [Link]

Sources

- 1. Methyl 4-Chloro-6-methyl-1H-indole-2-carboxylate | 2006136-31-6 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. evitachem.com [evitachem.com]

- 13. chemscene.com [chemscene.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-Chloroindole Scaffolds in Medicinal Chemistry: An In-depth Technical Guide

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds. Among its numerous derivatives, the 4-chloroindole moiety has emerged as a particularly promising structural motif. The introduction of a chlorine atom at the C4 position of the indole ring imparts unique electronic and steric properties, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 4-chloroindole scaffolds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For each area, we delve into the mechanisms of action, structure-activity relationships, and quantitative data. Furthermore, this guide offers detailed, step-by-step experimental protocols for the synthesis of a representative 4-chloroindole compound and for the in vitro evaluation of its biological activities, making it an invaluable resource for researchers, scientists, and drug development professionals.

Part 1: Introduction to the 4-Chloroindole Scaffold

The Indole Nucleus: A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for molecular recognition by biological targets.[2] Many natural products, alkaloids, and bioactive heterocycles contain indole as the active principle pharmacophore.[1]

Halogenation of Indoles: Modulating Biological Activity

The strategic introduction of halogen atoms into the indole nucleus is a well-established strategy in medicinal chemistry to fine-tune the biological activity of lead compounds. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its target.[3] Chlorine, in particular, is a versatile substituent that can enhance the potency of indole derivatives across a range of biological activities.[3]

The Significance of the 4-Chloro Substitution

The C4 position of the indole ring is a less commonly substituted position compared to others, making 4-chloroindole derivatives a unique class of compounds with distinct biological profiles. The presence of the chloro group at this position can influence the overall electronic distribution of the indole ring and create specific steric interactions within the binding pockets of target proteins, leading to enhanced potency and selectivity.

Part 2: Anticancer Activity of 4-Chloroindole Scaffolds

The development of novel anticancer agents is a major focus of medicinal chemistry research, and 4-chloroindole derivatives have demonstrated significant potential in this area.[4] Their anticancer effects are often mediated through the disruption of fundamental cellular processes, such as cell division and signaling.

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism by which several 4-chloroindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division.[5] By binding to tubulin, 4-chloroindole compounds can disrupt the delicate equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminate in cell death. This disruption results in the arrest of the cell cycle in the G2/M phase, preventing cancer cells from progressing through mitosis.[5] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Inhibition of tubulin polymerization by 4-chloroindole derivatives.

4-Chloroindoles as Kinase Inhibitors

In addition to their effects on microtubules, indole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7] While specific data on 4-chloroindoles as kinase inhibitors is an active area of research, the broader class of indole-based compounds has shown inhibitory activity against kinases such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[7][8]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 4-chloroindole derivatives is highly dependent on the nature and position of other substituents on the indole ring. For instance, in a series of indole-based sulfonohydrazides, the 4-chloro substituted compound showed promising inhibition of both MCF-7 and MDA-MB-468 breast cancer cell lines.[9] Further studies are needed to fully elucidate the SAR for this class of compounds.

Quantitative Data Summary

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-chloro-N′-((1-(2- morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [9] |

| 4-chloro-N′-((1-(2- morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 4-chloroindole test compound in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in final concentrations typically ranging from 1 to 100 µmol/L.[11] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10]

Caption: Workflow for the MTT cytotoxicity assay.

Part 3: Antimicrobial Activity of 4-Chloroindole Scaffolds

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 4-Chloroindole derivatives have demonstrated significant activity against a range of pathogenic bacteria, including those that form biofilms.

Mechanism of Action: Disruption of Bacterial Cell Integrity and Biofilm Formation

4-Chloroindole exhibits bactericidal effects, with studies indicating that it causes visible damage to the bacterial cell membrane.[12] This disruption of the cell envelope leads to leakage of intracellular components and ultimately cell death.[12] Furthermore, 4-chloroindole has been shown to be a potent inhibitor of biofilm formation, a key virulence factor for many pathogenic bacteria.[13] It can also inhibit other virulence factors such as bacterial motility and protease activity.[13]

Spectrum of Activity

4-Chloroindole has shown activity against various Gram-negative bacteria, including Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC).[13][14] It also inhibits biofilm formation in other nosocomial pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus.[14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) analyses have revealed that the presence of a chloro or bromo substituent at the C4 or C5 position of the indole ring is crucial for eradicating the growth of V. parahaemolyticus.[12] The presence of chlorine atoms in the indole moiety is thought to be responsible for the enhanced antibacterial and antibiofilm activities of these derivatives compared to the parent indole.[13]

Quantitative Data Summary

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [12] |

| 4-Chloroindole | Vibrio harveyi | 50 | [12] |

| 4-Chloroindole | Uropathogenic E. coli | 75 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[15][16]

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[16]

-

Preparation of Compound Dilutions: Prepare a stock solution of the 4-chloroindole compound. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.[17]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[17] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[16]

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Part 4: Antiviral Activity of 4-Chloroindole Scaffolds

The indole scaffold is a key component of many antiviral drugs, and its halogenated derivatives are a promising area of research for the development of new antiviral agents.[10]

Mechanism of Action: Targeting Viral Replication

While specific mechanistic studies on 4-chloroindole are emerging, indole derivatives have been shown to inhibit various stages of the viral life cycle. For some viruses, such as flaviviruses (which include Zika and dengue viruses), indole-containing compounds have been shown to inhibit the viral NS2B-NS3 protease, an enzyme essential for viral replication.[18] For HIV, certain bis-indole derivatives have been identified as fusion inhibitors, preventing the virus from entering host cells.[4]

Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral activity of indole derivatives is highly dependent on the specific viral target and the substitution pattern on the indole ring. For HIV fusion inhibitors, the linkage between indole units and the nature of substituents on the aromatic rings are critical for potency.[4] In the context of flavivirus protease inhibitors, substitutions at the 2 and 6 positions of the indole ring have been found to be important for inhibitory activity.[18]

Quantitative Data Summary

| Compound | Virus | EC50 (µM) | Reference |

| 6,6'-linked bis-indole derivative (6j) | HIV-1 | 0.2 | [4] |

| 2,6-disubstituted indole (compound 66) | Zika Virus | 1-3 | [18] |

| 2,6-disubstituted indole (compound 67) | Zika Virus | 1-3 | [18] |

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Adsorption: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the 4-chloroindole test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Caption: Workflow for the Plaque Reduction Assay.

Part 5: Anti-inflammatory Activity of 4-Chloroindole Scaffolds

Chronic inflammation is a key contributor to a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents with improved safety profiles. Indole derivatives have shown promise as anti-inflammatory agents.[19]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.[20] While direct evidence for 4-chloroindole is still being gathered, related heterocyclic compounds have been shown to inhibit COX-2, the inducible isoform of cyclooxygenase that is responsible for the production of pro-inflammatory prostaglandins.[21] The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[22] Inhibition of this pathway is a major target for anti-inflammatory drug discovery.[23]

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of indole derivatives can be influenced by the substituents on the indole ring. For some indole Schiff base derivatives, compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions showed the highest anti-inflammatory activity.[19]

Quantitative Data Summary

| Compound Class | Target/Assay | IC50/Activity | Reference |

| Thiazole derivatives | COX-2 Inhibition | IC50: 0.76-9.01 µM | [21] |

| Pterostilbene-carboxylic acid derivatives | COX-2 Inhibition | IC50: 85.44-140.88 nM | [24] |

| 4-chlorothiophene | Carrageenan-induced paw edema | 84.61% reduction in edema (40 mg/kg) | [25] |

Note: Data for closely related heterocyclic compounds are provided as a reference for potential activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-chloroindole test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value.

Caption: Workflow for the LPS-induced nitric oxide production assay.

Part 6: Synthesis of 4-Chloroindole Scaffolds

The efficient synthesis of 4-chloroindole derivatives is crucial for their further investigation and development as therapeutic agents. Several synthetic routes have been developed to access this important scaffold.

General Synthetic Strategies

The synthesis of 4-chloroindoles often starts from appropriately substituted anilines or nitroaromatics. Common strategies include the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and various cyclization reactions. A patented method describes the preparation of 4-chloroindole compounds from N-protected indole-3-formaldehydes via a palladium-catalyzed direct C-H activation and chlorination reaction.[26]

Detailed Experimental Protocol: Synthesis of 4-Chloroindole-3-Acetic Acid

The following is a multi-step synthesis of 4-chloroindole-3-acetic acid starting from 2-chloro-6-nitrotoluene.[23][27]

Step-by-Step Methodology:

-

Synthesis of 4-Chloroindole: 2-Chloro-6-nitrotoluene is first converted to N,N-dimethyl-2-chloro-6-nitrostyrylamine. This intermediate is then subjected to a reductive cyclization using a reducing agent like Raney nickel and hydrazine hydrate to yield 4-chloroindole.

-

Synthesis of 4-Chloro-3-diethylaminomethylindole: 4-Chloroindole is reacted with formaldehyde and diethylamine in acetic acid to introduce the diethylaminomethyl group at the C3 position.[27]

-

Synthesis of 4-Chloroindole-3-acetonitrile: The 4-chloro-3-diethylaminomethylindole is then reacted with potassium cyanide in a mixture of dimethylformamide and water to yield 4-chloroindole-3-acetonitrile.[27]

-

Hydrolysis to 4-Chloroindole-3-acetic acid: The final step involves the hydrolysis of the nitrile group of 4-chloroindole-3-acetonitrile using a strong base like potassium hydroxide in methanol, followed by acidification to yield 4-chloroindole-3-acetic acid.[27]

Caption: Synthetic workflow for 4-chloroindole-3-acetic acid.

Part 7: Conclusion and Future Perspectives

The 4-chloroindole scaffold represents a versatile and valuable platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, highlight the significant potential of this structural motif in medicinal chemistry. The ability to modulate these activities through targeted chemical modifications underscores the importance of further exploring the structure-activity relationships of 4-chloroindole derivatives.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the various biological effects of 4-chloroindoles. The development of more selective and potent analogs, coupled with in-depth preclinical and clinical investigations, will be crucial in translating the therapeutic promise of this scaffold into novel drugs for the treatment of a wide range of human diseases.

References

-

Dorababu, A. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 12(10), 1639-1663. [Link]

- A kind of preparation method of 4-chloroindole-3-acetic acid. (2018). CN108003463A.

-

Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]

-

Katayama, M., et al. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]

-

Faleye, A. C., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 706991. [Link]

- 4-position chloroindole compound and preparation method thereof. (2020). CN112028813B.

-

Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]

-

Faleye, A. C., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 706991. [Link]

-

Adu, K. K., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology, 12, 908901. [Link]

-

Faleye, A. C., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 706991. [Link]

-

Nitsche, C., et al. (2021). Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. European Journal of Medicinal Chemistry, 225, 113767. [Link]

-

Kumar, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 23(10), 968-984. [Link]

-

Reddy, C. S., et al. (2020). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4239. [Link]

-

Adu, K. K., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology, 12, 908901. [Link]

-

Kumar, C. A., et al. (2012). Screening of Novel 4-chlorothiophene Compound for Anti-inflammatory Activity in Rats. Journal of Clinical and Diagnostic Research, 6(10), 1668-1671. [Link]

-

An, J., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 3(10), 824-829. [Link]

-

Butler, M. S., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100720. [Link]

-

Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163-175. [Link]

-

Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 3-29. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629. [Link]

-

Li, J. J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(5), 2468-2486. [Link]

-

Al-Dhfyan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

-

Brancale, A., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(23), 9295-9312. [Link]

-

Kumar, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42207-42217. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 133-140. [Link]

-

Patel, P. R., et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Organic Synthesis, 20(1), 2-25. [Link]

-

Suthar, S. K., et al. (2014). Novel dual inhibitors of nuclear factor-kappa B (NF-κB) and cyclooxygenase- 2 (COX-2): synthesis, in vitro anticancer activity and stability studies of lantadene-non steroidal anti-inflammatory drug (NSAID) conjugates. Current Topics in Medicinal Chemistry, 14(8), 991-1004. [Link]

-

Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 3-29. [Link]

-

Ding, Y., et al. (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. Scientific Reports, 7, 45723. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629. [Link]

-

Al-Dhfyan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

-

Al-Dhfyan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

-

Li, Y., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & Medicinal Chemistry, 114, 118022. [Link]

-

O’Carroll, C., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 23(5), 2548. [Link]

-

Chapman, A. L. P., et al. (2007). Inhibition of tubulin polymerization by hypochlorous acid and chloramines. Biochemical Journal, 406(2), 243-248. [Link]

-

Kumar, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1284. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. purdue.edu [purdue.edu]

- 7. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 9. mdpi.com [mdpi.com]

- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. NF-kB pathway overview | Abcam [abcam.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity | MDPI [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Inhibition of influenza virus replication by oseltamivir derivatives | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 18. Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? [mdpi.com]

- 23. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scialert.net [scialert.net]

- 26. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 27. scispace.com [scispace.com]

Molecular Weight and Formula Analysis of Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate

Executive Summary

In the high-stakes landscape of medicinal chemistry, the indole scaffold remains a "privileged structure," serving as the core for countless kinase inhibitors, antivirals, and serotonin receptor modulators. Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate (CAS: 2006136-31-6) represents a critical building block in this domain.[1] Its unique substitution pattern—featuring a chlorine atom at the C4 position and a methyl group at C6—provides specific steric and electronic vectors essential for structure-activity relationship (SAR) tuning.[1]

This guide moves beyond basic database entries to provide a rigorous, self-validating analytical framework. We will deconstruct the molecular weight and formula of this compound not just as numbers, but as a set of experimental signatures—isotopic distributions, fragmentation logic, and magnetic resonance environments—that you, the researcher, can use to certify the integrity of your starting material.

Physicochemical Profile & Theoretical Data

Before initiating wet-lab verification, we must establish the theoretical baseline.[1] The presence of chlorine introduces a distinct isotopic signature that is the primary checkpoint for mass spectrometry validation.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate | "1H" denotes the free amine at position 1.[1] |

| CAS Number | 2006136-31-6 | Verified identifier for procurement/indexing.[1] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | |

| Average Mol.[1][2] Weight | 223.66 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 223.0400 Da | Based on ³⁵Cl, ¹²C, ¹H, ¹⁴N, ¹⁶O. |

| Physical State | White to light-brown solid | Color variance often due to trace oxidation products.[1] |

| Solubility | DMSO, Methanol, EtOAc | Poor water solubility; avoid aqueous buffers for stock. |

Isotopic Distribution Logic (The "Chlorine Flag")

Unlike standard organic molecules, this compound carries a chlorine atom.[1]

-

³⁵Cl (75.78%) contributes to the base peak (M).[1]

-

³⁷Cl (24.22%) creates a significant M+2 peak.[1]

-

Expected MS Ratio: The intensity of the [M+H]⁺ peak at m/z ~224 should be approximately 3:1 relative to the [M+H+2]⁺ peak at m/z ~226.[1] Any deviation from this ratio indicates contamination (e.g., des-chloro impurity).[1]

Analytical Strategy: The "Why" and "How"

As scientists, we do not trust labels; we trust data. The validation workflow for this indole derivative rests on three pillars: Mass Accuracy (HRMS) , Structural Connectivity (NMR) , and Compositional Purity (EA) .[1]

Workflow Diagram: Analytical Validation

The following diagram outlines the logical flow for certifying the compound, from crude synthesis to final release.

Figure 1: Step-by-step validation workflow ensuring the separation of the 4-chloro-6-methyl target from potential 6-chloro-4-methyl regioisomers.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula C₁₁H₁₀ClNO₂ and assess the chlorine isotopic pattern.[1]

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Solvent: Methanol + 0.1% Formic Acid.[1]

Protocol:

-

Dissolve 0.1 mg of sample in 1 mL MeOH (HPLC grade).

-

Inject directly or via a C18 guard column to remove particulates.[1]

-

Critical Checkpoint: Look for the parent ion

.[1]-

Theoretical m/z: 224.0473 (Calculated for C₁₁H₁₁ClNO₂⁺).[1]

-

Acceptance Criteria: Error < 5 ppm.

-

-

Fragmentation Analysis: Apply collision energy (20-30 eV).

Nuclear Magnetic Resonance (NMR)